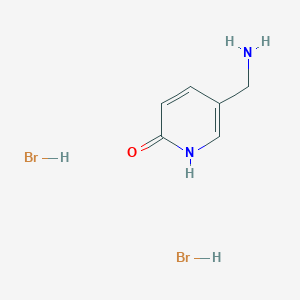
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride
Overview
Description
“2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride” is a chemical compound with the CAS number 1220017-00-4 . It’s also known as "Ethanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-, hydrochloride (1:1)" .
Molecular Structure Analysis
The molecular structure details are not explicitly mentioned in the search results. For accurate information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other scientific resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s suggested to refer to scientific literature or databases for detailed information .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight can be found in the compound’s MSDS . For detailed information, it’s recommended to refer to scientific databases or resources .Scientific Research Applications
Synthesis and Antimicrobial Activity : The synthesis of N-Substituted-β-amino acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties has shown antimicrobial activity against specific bacteria and fungi. This research indicates the potential use of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Carbon Dioxide Solubility Analysis : Studies have investigated the CO2 equilibrium solubility of novel tertiary amines, including variations of the compound . This research is significant for understanding and potentially improving carbon capture technologies (Liu et al., 2019).
Cycloaddition Reactions in Organic Synthesis : Research on cycloaddition reactions of chiral 2-Amino-1,3-butadienes with nitroalkenes to synthesize enantiomerically pure 4-Nitrocyclohexanones has been conducted. Such reactions are fundamental in organic synthesis, leading to the formation of complex molecular structures (Barluenga et al., 1997).
Maillard Reaction Studies : The compound has been identified in Maillard reaction studies, specifically in the formation of melanoidin-like polymers. This area of research is crucial for understanding the chemical changes that occur during the cooking process and their impact on food quality and safety (Tressl et al., 1998).
Synthesis of Chlorinated Pyrroles : Research on the synthesis of chlorinated 2-(aminomethyl)- and 2-(alkoxymethyl)pyrroles, including methodologies for creating halogenated and methylene-spaced functionalized pyrroles, has been explored. This is relevant for developing compounds with pronounced physiological activities (Verniest et al., 2005).
Pyrolysis/GC/MS Analysis in Food Chemistry : The compound has been studied in the context of pyrolysis/GC/MS analysis, specifically regarding the primary and secondary pyrolysis products of certain Maillard reaction compounds. This research is important for understanding the chemical composition and safety of cooked foods (Huyghues-Despointes et al., 1994).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6(2)8(10)9(13)11-4-3-7(12)5-11;/h6-8,12H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINDKMDQJRLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




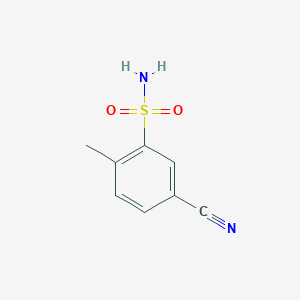
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

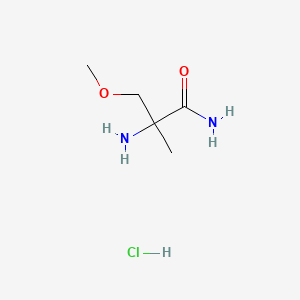
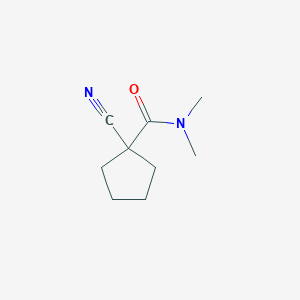

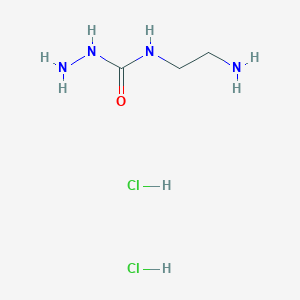
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
